Nvp-bag956 - 853910-02-8

Nvp-bag956

Catalog Number: EVT-260884
CAS Number: 853910-02-8
Molecular Formula: C28H21N5
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NVP-BAG956 is a potent, synthetic, small-molecule inhibitor that targets both Phosphoinositide 3-kinase (PI3K) and 3-phosphoinositide-dependent protein kinase 1 (PDK1). [] It functions as a dual PI3K/PDK1 inhibitor and is utilized in scientific research to investigate the roles of the PI3K/Akt/mTOR signaling pathway in various cellular processes and disease models. []

NVP-BBD130

Compound Description: NVP-BBD130 is a dual PI3K/mTOR inhibitor. Like NVP-BAG956, it demonstrates potent anti-tumor activity in melanoma models. [] In preclinical studies, oral administration of NVP-BBD130 effectively suppressed tumor growth at both primary and metastatic sites, exhibiting minimal toxicity. [] The compound's activity extends to inhibiting angiogenesis and promoting tumor necrosis. []

Relevance: While the specific structural relationship between NVP-BBD130 and NVP-BAG956 is not explicitly detailed in the provided literature, both compounds are grouped under the same category of "novel, potent, and stable dual PI3K/mTOR inhibitors." [] This suggests structural similarities and a shared mechanism of action, making NVP-BBD130 relevant in understanding the structure-activity relationship of NVP-BAG956.

NVP-BEZ235

Compound Description: NVP-BEZ235 is a potent, orally bioavailable dual PI3K/mTOR inhibitor. [, ] It exhibits strong anti-tumor activity in various cancer models including melanoma, [] T-cell acute lymphoblastic leukemia (T-ALL), [] and head and neck squamous cell carcinoma (HNSCC). [] Mechanistically, NVP-BEZ235 induces G1 cell cycle arrest, reduces cyclin D1 levels, and elevates p27KIP1 levels. [] It also demonstrates efficacy in suppressing DNA double-strand break repair and enhancing radiosensitivity in cancer cells. [] Notably, NVP-BEZ235 has progressed to phase I/II clinical trials for advanced solid tumors, highlighting its clinical relevance. []

ZSTK474

Compound Description: ZSTK474 is a pan-class I PI3K inhibitor. [] In contrast to the dual PI3K/mTOR inhibitors, ZSTK474 shows only a limited effect on melanoma cell proliferation. [] This difference in activity highlights the potential advantage of simultaneously targeting both PI3K and mTOR in melanoma treatment.

Relevance: Although ZSTK474 differs in its target selectivity compared to the dual PI3K/mTOR inhibitor NVP-BAG956, it provides a valuable comparison point. The fact that ZSTK474, a pan-class I PI3K inhibitor, exhibits less potent anti-proliferative effects than NVP-BAG956 in melanoma cells emphasizes the significance of simultaneously targeting both PI3K and mTOR for optimal efficacy against this cancer type. []

Rapamycin

Compound Description: Rapamycin is a well-known mTORC1 inhibitor. [] Similar to ZSTK474, rapamycin only slightly reduces melanoma cell proliferation. [] This observation further underscores the enhanced effectiveness of simultaneously inhibiting both PI3K and mTOR in melanoma therapy.

Relevance: While rapamycin targets mTORC1 and NVP-BAG956 is a dual PI3K/mTOR inhibitor, the comparison between them remains valuable. The limited impact of rapamycin, an mTORC1 inhibitor, on melanoma cell proliferation compared to the more pronounced effect of NVP-BAG956 emphasizes the potential benefit of dual PI3K/mTOR inhibition in this context. []

GDC-0941

Compound Description: GDC-0941 is a pan-class I PI3K inhibitor. [] In preclinical studies focusing on T-cell acute lymphoblastic leukemia (T-ALL), GDC-0941 exhibited less potent cytotoxic effects against T-ALL cell lines and primary patient samples compared to the dual PI3K/PDK1 inhibitor NVP-BAG956. [] This finding suggests that targeting both PI3K and PDK1 might be a more effective strategy for T-ALL treatment compared to solely inhibiting PI3K.

Relevance: Even though GDC-0941 and NVP-BAG956 share PI3K as a target, they differ in their selectivity profiles. GDC-0941 acts as a pan-class I PI3K inhibitor, whereas NVP-BAG956 is a dual PI3K/PDK1 inhibitor. [] This difference highlights the potential importance of PDK1 inhibition in conjunction with PI3K inhibition for enhanced efficacy against T-ALL. []

MK-2206

Compound Description: MK-2206 is an allosteric Akt inhibitor. [] In preclinical T-cell acute lymphoblastic leukemia (T-ALL) studies, MK-2206 demonstrated less potent cytotoxic effects than NVP-BAG956 against both T-ALL cell lines and primary patient samples. [] This observation points towards potential advantages of targeting upstream components of the PI3K/Akt/mTOR pathway, such as PI3K and PDK1, over directly inhibiting Akt in T-ALL.

Relevance: MK-2206, as an allosteric Akt inhibitor, targets a downstream component of the PI3K/Akt/mTOR pathway, unlike NVP-BAG956, which inhibits both PI3K and PDK1. [] This difference in the mechanism of action is significant as it suggests that directly inhibiting upstream pathway components like PI3K and PDK1 might be more effective in combatting T-ALL compared to inhibiting Akt. []

RAD001

Compound Description: RAD001 is an allosteric mTORC1 inhibitor. [] In preclinical investigations of T-cell acute lymphoblastic leukemia (T-ALL), RAD001 showed a less potent cytotoxic effect against T-ALL cells compared to the dual PI3K/PDK1 inhibitor NVP-BAG956. [] This result further suggests that inhibiting both PI3K and PDK1 might offer a more effective therapeutic strategy for T-ALL compared to solely inhibiting mTORC1.

Relevance: RAD001, an allosteric mTORC1 inhibitor, acts on a downstream target within the PI3K/Akt/mTOR pathway, in contrast to NVP-BAG956, which inhibits both PI3K and PDK1. [] This distinction is crucial as it suggests that directly targeting upstream pathway components like PI3K and PDK1 could potentially be more effective in treating T-ALL than inhibiting mTORC1 alone. []

KU-63794

Compound Description: KU-63794 is an ATP-competitive mTORC1/mTORC2 inhibitor. [] Similar to other single-target inhibitors discussed, KU-63794 displayed less potent cytotoxic effects against T-cell acute lymphoblastic leukemia (T-ALL) cells compared to the dual PI3K/PDK1 inhibitor NVP-BAG956 in preclinical studies. [] This observation strengthens the argument for considering dual PI3K/PDK1 inhibition as a more effective therapeutic strategy for T-ALL than solely inhibiting mTORC1/mTORC2.

Relevance: KU-63794, by inhibiting both mTORC1 and mTORC2, targets a downstream component within the PI3K/Akt/mTOR pathway, unlike NVP-BAG956, which inhibits PI3K and PDK1. [] This difference in targeting highlights the potential benefits of directly inhibiting upstream pathway components, such as PI3K and PDK1, for enhanced efficacy against T-ALL. []

Source and Classification

NVP-BAG956 was developed by Novartis as part of a series of compounds aimed at targeting the PI3K/AKT/mTOR signaling network. It is classified as a small molecule inhibitor that specifically targets 3-phosphoinositide-dependent protein kinase 1 (PDK1) and class I phosphatidylinositol 3-kinase catalytic subunits. The compound has demonstrated efficacy in preclinical studies, showing promise in reducing cell viability in various cancer cell lines.

Synthesis Analysis

Methods and Technical Details

The synthesis of NVP-BAG956 involves several chemical reactions that typically include the formation of key intermediates followed by coupling reactions to achieve the final product. The detailed synthetic pathway may vary but generally includes:

  1. Formation of the Core Structure: Initial steps involve constructing a bicyclic core structure through cyclization reactions.
  2. Functionalization: Subsequent steps involve adding functional groups that enhance the compound's activity and selectivity towards its target kinases.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological testing.

These methods are optimized to yield high purity and bioavailability of NVP-BAG956 for subsequent testing in biological systems.

Molecular Structure Analysis

Structure and Data

NVP-BAG956 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its inhibitory activity. Its molecular formula is C20H23N5O4S, with a molecular weight of approximately 423.49 g/mol. The structural features include:

  • Bicyclic Core: Provides rigidity and contributes to binding affinity.
  • Functional Groups: Such as amines and sulfonamides, which are crucial for interaction with target proteins.

The three-dimensional conformation of NVP-BAG956 allows it to effectively fit into the active sites of PDK1 and PI3K, facilitating inhibition.

Chemical Reactions Analysis

Reactions and Technical Details

NVP-BAG956 undergoes various chemical reactions when interacting with target kinases:

  1. Inhibition of Phosphorylation: The compound effectively inhibits the phosphorylation of key substrates such as Akt at threonine 308, which is critical for its activation.
  2. Cell Viability Reduction: In cancer cell lines, NVP-BAG956 reduces cell viability through apoptosis induction, evidenced by decreased colony formation in assays.

These reactions underscore the compound's role in disrupting signaling pathways essential for cancer cell survival.

Mechanism of Action

Process and Data

The mechanism of action for NVP-BAG956 primarily involves:

  • Inhibition of PI3K/Akt Pathway: By blocking PDK1 and class I PI3K, NVP-BAG956 prevents the phosphorylation of Akt, leading to reduced cell proliferation and increased apoptosis.
  • Impact on mTOR Pathway: The inhibition cascades down to affect mTOR signaling, further influencing protein synthesis and cell cycle progression.

This multi-targeted approach enhances its efficacy against tumors that rely heavily on the PI3K/Akt/mTOR signaling axis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

NVP-BAG956 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: Stable under physiological conditions, allowing for prolonged action in biological systems.
  • IC50 Values: Demonstrates potent inhibitory activity with IC50 values ranging from 56 nM for PI3Kα to 245 nM for PDK1.

These properties are critical for its application in therapeutic settings.

Applications

Scientific Uses

NVP-BAG956 has several potential applications in scientific research:

  • Cancer Therapy: Its primary application lies in treating various cancers, including melanoma and acute myeloid leukemia, by targeting aberrant signaling pathways.
  • Preclinical Models: Used in advanced human induced pluripotent stem cell models to study neurodegenerative diseases like Parkinson's disease, showcasing its versatility beyond oncology.
  • Drug Discovery: Serves as a lead compound for developing new inhibitors targeting the PI3K/Akt/mTOR pathway.

The ongoing research into NVP-BAG956 continues to reveal its potential across multiple therapeutic areas, emphasizing its significance in modern pharmacology.

Properties

CAS Number

853910-02-8

Product Name

Nvp-bag956

IUPAC Name

2-methyl-2-[4-[2-methyl-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile

Molecular Formula

C28H21N5

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C28H21N5/c1-19-32-26-17-31-25-13-8-20(6-7-21-5-4-14-30-16-21)15-24(25)27(26)33(19)23-11-9-22(10-12-23)28(2,3)18-29/h4-5,8-17H,1-3H3

InChI Key

GVPAGJWVBUZHNQ-UHFFFAOYSA-N

SMILES

CC1=NC2=CN=C3C=CC(=CC3=C2N1C4=CC=C(C=C4)C(C)(C)C#N)C#CC5=CN=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

BAG-956; BAG 956; BAG956; NVP-BAG956; NVP-BAG-956; NVP-BAG 956.

Canonical SMILES

CC1=NC2=CN=C3C=CC(=CC3=C2N1C4=CC=C(C=C4)C(C)(C)C#N)C#CC5=CN=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.